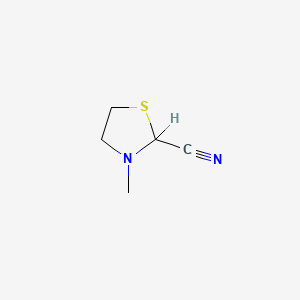

2-Cyano-3-methylthiazolidine

Description

Structure

3D Structure

Properties

CAS No. |

74008-00-7 |

|---|---|

Molecular Formula |

C5H8N2S |

Molecular Weight |

128.20 g/mol |

IUPAC Name |

3-methyl-1,3-thiazolidine-2-carbonitrile |

InChI |

InChI=1S/C5H8N2S/c1-7-2-3-8-5(7)4-6/h5H,2-3H2,1H3 |

InChI Key |

HICFRDKHAIAUNI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCSC1C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyano 3 Methylthiazolidine and Its Derivatives

De Novo Synthesis Strategies for the Thiazolidine (B150603) Core with Integrated Substituents

The construction of the 2-Cyano-3-methylthiazolidine core from acyclic precursors, known as de novo synthesis, allows for the direct incorporation of desired substituents. This approach is often favored for its efficiency and control over the final molecular architecture.

Mechanistic Investigations of Cycloaddition and Condensation Reactions for Ring Formation

The formation of the thiazolidine ring is frequently achieved through cycloaddition and condensation reactions. A common strategy involves the reaction between a 1,2-aminothiol, such as cysteine or its derivatives, and a carbonyl compound or its equivalent. rsc.orgresearchgate.net The mechanism of this condensation typically proceeds under mild, often slightly acidic or neutral pH conditions, to form a stable five-membered thiazolidine ring. rsc.orgresearchgate.net For instance, the condensation of L-cysteine with an aldehyde can yield a thiazolidine-4-carboxylic acid derivative. rsc.org

Another powerful approach is the [3+2] cycloaddition, which can provide a rapid entry to the thiazolidine core. While specific examples for 2-Cyano-3-methylthiazolidine are not extensively detailed in the provided results, the general principle of cycloaddition is a cornerstone of heterocyclic synthesis. acs.org

Knoevenagel condensation represents another key reaction type for building substituted thiazolidines, particularly for introducing exocyclic double bonds which can be further functionalized. beilstein-journals.orgmdpi.com This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone. beilstein-journals.orgmdpi.com

The table below summarizes various reaction types used for thiazolidine ring formation.

| Reaction Type | Reactants | Conditions | Product Type |

| Condensation | 1,2-aminothiol, Aldehyde/Ketone | Mild acidic or neutral pH rsc.orgresearchgate.net | Thiazolidine |

| Knoevenagel Condensation | Active methylene compound, Aldehyde | Basic catalyst (e.g., piperidine) beilstein-journals.orgmdpi.com | Arylidene-thiazolidine |

| [3+2] Cycloaddition | Azomethine ylide, Thioketone | Varies | Thiazolidine |

| Halocyclization | N-propargylamine, Isothiocyanate, Iodine | Ethyl acetate (B1210297) beilstein-journals.org | 5-(iodomethylene)-thiazolidine |

Stereoselective Introduction of the 2-Cyano Group

The stereochemistry at the C2 position, which bears the cyano group, is crucial for the biological activity and chemical properties of many thiazolidine derivatives. Achieving stereoselectivity in the introduction of the cyano group is a significant synthetic challenge. One approach involves the stereoselective cyanation of a precursor, such as a 4-formyl-β-lactam, which can then be transformed into a functionalized thiazolidine derivative. researchgate.net

The use of chiral catalysts or auxiliaries can direct the stereochemical outcome of the cyanation reaction. For example, metal-organic frameworks (MOFs) have been explored as heterogeneous catalysts for the asymmetric cyanation of aldehydes. mdpi.com While not directly applied to 2-Cyano-3-methylthiazolidine in the provided results, this technology represents a promising avenue. Another method involves the use of trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), which has been shown to be effective in the cyanation of related heterocyclic systems. rsc.org

The following table highlights different approaches to stereoselective cyanation.

| Method | Cyanating Agent | Catalyst/Auxiliary | Key Feature |

| Catalytic Asymmetric Cyanation | Various | Chiral Metal-Organic Frameworks (MOFs) mdpi.com | Heterogeneous and recyclable catalyst system |

| Lewis Acid-Catalyzed Cyanation | Trimethylsilyl cyanide (TMSCN) | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) rsc.org | High efficiency for cyanation of related systems |

| Substrate-Controlled Cyanation | Cyanide-based reagents | Pre-existing chiral centers in the substrate researchgate.net | Diastereoselective addition |

Regioselective N-Methylation Approaches at Position 3

The introduction of a methyl group at the N3 position of the thiazolidine ring must be performed with high regioselectivity to avoid methylation at other potential sites, such as the nitrogen of the cyano group or other heteroatoms if present. A common method for N-methylation involves the use of a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

A more sophisticated approach involves a reductive amination sequence. For example, treatment of a secondary amine with formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride can lead to N-methylation. researchgate.net This method is particularly useful when other functional groups sensitive to strong electrophiles are present. In the context of related heterocycles, selective N-methylation has been achieved by taking advantage of the specific reactivity of the target nitrogen atom. researchgate.net

Functionalization and Derivatization Strategies on Pre-formed Thiazolidines

Once the 2-Cyano-3-methylthiazolidine core is assembled, further modifications can be introduced to fine-tune its properties. These strategies focus on the reactivity of the cyano group and the thiazolidine ring itself.

Direct Functionalization of the 2-Cyano Moiety

The cyano group at the C2 position is a versatile handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings. For instance, the hydrolysis of a cyano group to a carboxylic acid has been demonstrated in related bicyclic systems. rsc.org The synthesis of 2-cyanobenzothiazoles, which are structurally related, highlights the importance of the cyano group as a key functional moiety. nih.govnih.gov

Site-Specific Modification of the Thiazolidine Ring System

The thiazolidine ring itself offers several positions for modification. The carbon at position 5 is often a target for functionalization. For example, Knoevenagel condensation can be used to introduce an arylidene group at the C5 position of a thiazolidinone, which can then be further modified. pensoft.net

The sulfur atom in the thiazolidine ring can be oxidized to a sulfoxide (B87167) or a sulfone, which can significantly alter the electronic properties and conformation of the ring. Additionally, ring-opening reactions of the thiazolidine can provide access to other classes of compounds. For example, the hydrolysis of certain 2-substituted thiazolidines can lead to ring cleavage. researchgate.net Site-specific modification of proteins using thiazolidine formation highlights the controlled reactivity that can be achieved with this heterocyclic system. rsc.orgchemrxiv.orgnih.gov

The table below provides an overview of functionalization strategies.

| Position | Reaction Type | Reagents | Resulting Functional Group |

| C2-Cyano | Hydrolysis | Acid or base | Carboxylic acid or Amide rsc.org |

| C2-Cyano | Reduction | Reducing agents (e.g., LiAlH4) | Amine |

| C5 | Knoevenagel Condensation | Aldehyde, Base | Exocyclic double bond pensoft.net |

| Sulfur | Oxidation | Oxidizing agents (e.g., m-CPBA) | Sulfoxide, Sulfone |

N-Functionalization and Analog Design for Structural Diversity

The functionalization of the nitrogen atom at position 3 of the thiazolidine ring is a key strategy for creating structural diversity and modulating the pharmacological properties of 2-cyanothiazolidine derivatives. By introducing a variety of substituents at this position, chemists can fine-tune the molecule's steric and electronic properties to optimize interactions with biological targets.

A common approach to N-functionalization involves the alkylation or arylation of a pre-formed thiazolidine ring that is unsubstituted at the N-3 position. For instance, in the synthesis of potential antihyperglycemic agents, 5-(1H-indol-3-ylmethylene)-thiazolidine-2,4-dione, which contains the core thiazolidine ring, can be N,N'-disubstituted through alkylation using an appropriate alkylating agent under phase-transfer-catalyzed (PTC) conditions with a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). tandfonline.comtandfonline.com This method allows for the systematic introduction of various alkyl groups to generate a library of analogs for structure-activity relationship (SAR) studies.

In the context of DPP-4 inhibitors, the design of bicyclic cyanothiazolidines represents an advanced form of N-functionalization. nih.gov Here, the nitrogen atom is part of a second ring system, creating a constrained conformation that can prevent the intramolecular cyclization and subsequent inactivation of the inhibitor. nih.govebi.ac.uk The synthesis of these complex analogs, such as certain piperazine-containing thiazolidines, can be achieved through multi-step sequences. A typical route involves coupling a protected β-amino acid with a substituted piperazine (B1678402), followed by deprotection and subsequent alkylation on the unsubstituted nitrogen to build a diverse set of inhibitors. mdpi.com Such analog design is critical for achieving not only high potency but also selectivity against related proteases like DPP7, DPP8, and DPP9. nih.gov

The table below summarizes examples of N-functionalization strategies for creating diverse thiazolidine analogs.

| Starting Material | Reagents and Conditions | N-Substituent Introduced | Product Class | Reference(s) |

| 5-(1H-indol-3-ylmethylene)-thiazolidine-2,4-dione | Alkylating agent, K₂CO₃, DMF (PTC) | Alkyl groups | N,N'-Disubstituted thiazolidine-2,4-diones | tandfonline.com, tandfonline.com |

| N-benzyl substituted piperazine | Boc-protected β-aminoacids, EDC, HOBt, DIEA, DMF; then H₂, Pd(OH)₂ | β-amino acid moiety | Piperazine-thiazolidine hybrids | mdpi.com |

| 5- or 6-membered heterocycle (pyrrolidine, etc.) | Chloroacetyl chloride, TEA, DCM; then aryl-piperazine | Aryl-piperazine acetyl group | Heterocyclic piperazine amides | mdpi.com |

Catalytic and Green Chemistry Approaches in 2-Cyano-3-methylthiazolidine Synthesis

Modern synthetic chemistry increasingly emphasizes the use of catalytic methods and green chemistry principles to enhance efficiency, reduce waste, and improve sustainability. These approaches are highly relevant to the synthesis of 2-cyano-3-methylthiazolidine and its derivatives.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis offers powerful tools for the construction of the thiazolidine ring through various coupling and cyclization reactions. Catalysts based on rhodium, nickel, palladium, and copper have all been employed in the synthesis of thiazolidine scaffolds and related heterocycles.

Rhodium-catalyzed reactions have been developed for the regioselective synthesis of thiazolidine derivatives. For example, rhodium complexes can catalyze the reaction of thiazolidines with carbodiimides, leading to thiazolidinimine derivatives through a proposed regiospecific insertion into a carbon-nitrogen bond. nih.gov A notable application is the rhodium-catalyzed carbonylation of N-alkylisothiazolidines, which proceeds via site-selective insertion of carbon monoxide into the S-N bond to yield tetrahydro-2H-1,3-thiazin-2-ones, demonstrating the power of this method for ring expansion and modification. acs.orgnih.gov

Nickel-catalyzed methods provide an efficient route to highly functionalized thiazolidines. An innovative approach involves the Ni-catalyzed oxidative double isocyanide insertion into thioureas. This reaction is notable for its high atom economy and use of a low-cost Ni(acac)₂ catalyst under air, affording thiazolidine-2,4,5-triimine derivatives. researchgate.net Additionally, chiral Nickel(II) complexes have been used to catalyze direct and asymmetric aldol (B89426) reactions of N-azidoacetyl-1,3-thiazolidine-2-thione, providing a pathway to enantiomerically pure β-hydroxy-α-amino acids. nih.gov

Copper-catalyzed reactions are particularly useful for forming the thiazolidine ring from readily available precursors. One stereospecific method involves the domino ring-opening of activated aziridines with isothiocyanates, which proceeds to give 2-iminothiazolidines. iitk.ac.in This strategy leverages the reactivity of the strained aziridine (B145994) ring to build the five-membered thiazolidine core. Copper catalysts are also effective in the synthesis of substituted imidazolidines and imidazolidinones from aziridines, showcasing the versatility of this metal in constructing five-membered azaheterocycles. nih.govfrontiersin.org

The following table provides an overview of selected transition metal-catalyzed reactions for thiazolidine synthesis.

| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |

| [Rh(COD)Cl]₂ / KI | N-Alkylisothiazolidines, CO | Tetrahydro-2H-1,3-thiazin-2-ones | Site-selective carbonylation, ring expansion | acs.org, nih.gov |

| Ni(acac)₂ | Thioureas, Isocyanides | Thiazolidine-2,4,5-triimines | Oxidative double isocyanide insertion, atom-economical | researchgate.net |

| Chiral Ni(II)-Tol-BINAP | N-azidoacetyl-1,3-thiazolidine-2-thione, Aldehydes | anti-α-azido-β-silyloxy adducts | Asymmetric aldol reaction, high stereocontrol | nih.gov |

| Copper Powder | N-Tosylaziridines, 2-Bromoindoles | Tetrahydropyrroloindoles | Ring-opening followed by C-N cyclization | iitk.ac.in |

Organocatalytic and Biocatalytic Transformations

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful, environmentally friendly alternative to metal-based catalysis. For thiazolidine synthesis, L-proline has proven to be an effective organocatalyst. It facilitates the Knoevenagel condensation between aldehydes (e.g., indole-3-aldehyde) and active methylene compounds like 2,4-thiazolidinedione. tandfonline.comtandfonline.com The proposed mechanism involves the formation of an iminium ion intermediate from the aldehyde and proline, which then activates the thiazolidinedione for condensation. tandfonline.com This method is attractive due to the low cost, availability, and non-toxic nature of proline. tandfonline.comtandfonline.com Similarly, simple organic molecules like urea (B33335) and thiourea (B124793) have been used as effective catalysts for the solvent-free synthesis of 5-arylidenethiazolidine-2,4-diones, highlighting the utility of hydrogen-bond-donating catalysts in these transformations. nih.gov

Biocatalytic methods employ enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. While direct biocatalytic synthesis of 2-cyano-3-methylthiazolidine is not widely reported, enzymatic approaches are highly relevant for the synthesis of chiral precursors and derivatives. For example, enzymes from the proline catabolic pathway, such as proline dehydrogenase (PRODH), have been shown to effectively catalyze the oxidation of thiazolidine carboxylates, indicating that enzymatic pathways can be harnessed to metabolize or modify the thiazolidine core. nih.gov Furthermore, enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. Lipases are commonly used for the resolution of racemic amines and alcohols via enantioselective acylation, a strategy that could be applied to chiral thiazolidine intermediates. acs.orgresearchgate.netresearchgate.net More directly, monoamine oxidase (MAO) enzymes have been successfully used for the kinetic resolution of racemic 1H,3H-thiazolo[3,4-a]benzimidazoline heterocycles, demonstrating the potential for creating chiral thiazolidine-based structures. acs.org

The table below highlights examples of organocatalytic and biocatalytic approaches relevant to thiazolidine synthesis.

| Catalyst | Reaction Type | Substrates | Product | Key Features | Reference(s) |

| L-Proline | Knoevenagel Condensation | Indole-3-aldehyde, 2,4-Thiazolidinedione | 5-(1H-indol-3-ylmethylene)-thiazolidine-2,4-dione | Organocatalytic, efficient | tandfonline.com, tandfonline.com |

| Urea / Thiourea | Knoevenagel Condensation | Arylaldehydes, 2,4-Thiazolidinedione | 5-Arylidenethiazolidine-2,4-diones | Solvent-free, inexpensive catalyst | nih.gov |

| Proline Dehydrogenase (PutA) | Oxidation | L-Thiazolidine-2-carboxylate, L-Thiazolidine-4-carboxylate | Oxidized thiazolidine products | Enzymatic modification of thiazolidine core | nih.gov |

| MAO-N D11 Enzyme | Kinetic Resolution | Racemic 1H,3H-thiazolo[3,4-a]benzimidazoline | Enantiomerically pure thiazolo-benzimidazoline | Enzymatic stereoselective synthesis | acs.org |

Solvent-Free and Microwave-Assisted Synthetic Protocols

In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods have been developed to reduce reaction times, improve yields, and minimize the use of hazardous organic solvents.

Microwave-assisted synthesis has been effectively applied to the preparation of various thiazolidine derivatives. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction time and improved product yields. For example, a one-pot, telescopic approach for creating a library of thiazolidine-2-imines has been developed using microwave heating. nih.govacs.org This method involves the reaction of 2-aminopyridines with isothiocyanates, followed by a base-catalyzed ring closure with 1,2-dibromoethane. nih.gov Similarly, the one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones via the condensation of thiourea, chloroacetic acid, and an aldehyde can be efficiently conducted under microwave irradiation. nih.gov

Solvent-free conditions represent an ideal green chemistry approach. The Knoevenagel condensation for producing 5-arylidene-2,4-thiazolidinediones is particularly amenable to solvent-free synthesis. These reactions can be efficiently catalyzed by various substances, including ethylenediamine (B42938) diacetate, core.ac.ukoalib.com urea/thiourea, nih.gov or task-specific ionic liquids like 1,1,3,3-tetramethylguanidine (B143053) lactate (B86563) ([TMG][Lac]), often with gentle heating or under ultrasound irradiation. tandfonline.comnih.gov These protocols offer significant advantages, including operational simplicity, high yields, short reaction times, and often, the ability to recycle the catalyst. core.ac.uktandfonline.com

The table below presents examples of green synthetic protocols for thiazolidine derivatives.

| Method | Catalyst | Reactants | Product | Conditions | Reference(s) |

| Microwave-Assisted | Base (e.g., K₂CO₃) | 2-Aminopyridine, Isothiocyanate, 1,2-Dibromoethane | Thiazolidine-2-imines | One-pot, telescopic | nih.gov, acs.org |

| Microwave-Assisted | None | Thiourea, Chloroacetic acid, Aldehyde | 5-Arylidene-2-imino-4-thiazolidinones | Solvent-free, one-pot | nih.gov |

| Solvent-Free | Ethylenediamine diacetate | Aromatic aldehydes, 2,4-Thiazolidinedione | 5-Arylidene-2,4-thiazolidinediones | 80 °C | core.ac.uk, oalib.com |

| Solvent-Free | Urea / Thiourea | Arylaldehydes, 2,4-Thiazolidinedione | 5-Arylidenethiazolidine-2,4-diones | Mild conditions | nih.gov |

| Solvent-Free / Ultrasound | [TMG][Lac] (Ionic Liquid) | Aldehydes, 2,4-Thiazolidinedione / Rhodanine | 5-Arylidene derivatives | 80 °C, Recyclable catalyst | nih.gov |

Mechanistic Insights into the Reactivity of 2 Cyano 3 Methylthiazolidine

Reactivity Profiles of the 2-Cyano Functionality

The cyano group (-C≡N) at the 2-position of the thiazolidine (B150603) ring is a versatile functional group that can participate in a variety of chemical transformations. Its reactivity is characterized by the strong electron-withdrawing nature of the nitrogen atom, which polarizes the carbon-nitrogen triple bond and influences the acidity of the adjacent C-H bond.

Nucleophilic Additions and Subsequent Transformations

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This initial addition can be followed by a series of transformations, leading to a diverse array of products. The general mechanism involves the attack of a nucleophile on the nitrile carbon, forming a transient anionic intermediate. This intermediate can then be protonated or undergo further reactions.

A new synthetic route for 2-cyano-3,3-dimethylazetidines has been developed through the reaction of β-chloroimines with potassium cyanide in methanol, a process that involves nucleophilic addition followed by intramolecular nucleophilic substitution. rsc.org

Table 1: Predicted Nucleophilic Addition Reactions of 2-Cyano-3-methylthiazolidine

| Nucleophile | Reagent Example | Predicted Product |

| Hydroxide | NaOH, H₂O | 3-Methylthiazolidine-2-carboxamide or 3-Methylthiazolidine-2-carboxylic acid |

| Alkoxides | NaOR | Imidate ester |

| Grignard Reagents | RMgX | Ketone (after hydrolysis) |

| Organolithium Reagents | RLi | Ketone (after hydrolysis) |

| Hydride | LiAlH₄ | 2-(Aminomethyl)-3-methylthiazolidine |

Electrophilic Characteristics and Cyano Transfer Reactions

While less common, the nitrogen atom of the cyano group possesses a lone pair of electrons and can exhibit weak nucleophilicity. More significantly, under specific conditions, the cyano group itself can be transferred to other molecules in what are known as electrophilic cyanation reactions. These reactions typically require activation of the cyano group to enhance its electrophilicity. Although no specific examples for 2-Cyano-3-methylthiazolidine are available, analogous N-cyano compounds are known to act as cyanating agents.

[C-H] Acidity at the α-Carbon to the Nitrile

The electron-withdrawing nature of the nitrile group increases the acidity of the proton at the α-carbon (the C-2 position of the thiazolidine ring). This allows for the formation of a carbanion intermediate in the presence of a suitable base. This carbanion can then participate in various carbon-carbon bond-forming reactions. The pKa of the α-proton is a critical factor in determining the required base strength for deprotonation.

Chemical Transformations of the Thiazolidine Heterocycle

The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, has its own distinct reactivity profile. This includes the potential for ring-opening reactions, as well as oxidation and reduction at the heteroatoms.

Ring-Opening and Ring-Closure Mechanistic Pathways

The thiazolidine ring can undergo ring-opening reactions under various conditions, often initiated by cleavage of the C-S or C-N bonds. The stability of the ring is influenced by the substituents and the reaction conditions. For instance, the formation of thiazolidine rings from aldehydes and cysteamine (B1669678) is a reversible process, and the ring can be opened under acidic conditions. researchwithrutgers.com The presence of the electron-withdrawing cyano group at the 2-position is expected to influence the stability of the ring and its susceptibility to ring-opening.

Electrocyclic ring-opening and closing reactions are concerted processes that depend on the number of π-electrons and whether the reaction is initiated by heat or light. nih.gov While these principles are broadly applicable, the specific conditions for 2-Cyano-3-methylthiazolidine would require experimental investigation.

Table 2: Potential Ring-Opening Reactions of 2-Cyano-3-methylthiazolidine

| Reagent/Condition | Potential Products |

| Strong Acid (e.g., HCl) | N-(2-mercaptoethyl)-N-methylglycinonitrile hydrochloride |

| Strong Base (e.g., NaOH) | Ring-opened products via elimination |

| Raney Nickel | Desulfurization to yield an acyclic amine |

Oxidation-Reduction Reactions of the Sulfur and Nitrogen Atoms

The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) or sulfone. These oxidation reactions can significantly alter the chemical and physical properties of the molecule. Common oxidizing agents include hydrogen peroxide and peroxy acids. The nitrogen atom, being part of a tertiary amine, is generally less prone to oxidation under mild conditions but can be oxidized by stronger reagents. Conversely, reduction of the thiazolidine ring is less common but could potentially be achieved under specific catalytic conditions.

Pericyclic and Multicomponent Reactions Involving the Ring System

The thiazolidine ring system, a core component of 2-Cyano-3-methylthiazolidine, is a versatile scaffold in organic synthesis, amenable to a variety of reactions, including pericyclic and multicomponent reactions. These reactions are powerful tools for the construction of complex molecular architectures from simple starting materials in an efficient manner.

Pericyclic Reactions:

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. wikipedia.orgmsu.edu They are characterized by a simultaneous reorganization of bonding electrons and are often highly stereospecific. msu.edu While specific studies on pericyclic reactions involving 2-Cyano-3-methylthiazolidine are not extensively documented in the provided search results, the general reactivity of similar heterocyclic systems suggests potential for participation in such transformations. The key classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. wikipedia.orgmsu.edumeta-synthesis.com

Cycloaddition Reactions: These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. meta-synthesis.com A well-known example is the Diels-Alder reaction, a [4+2] cycloaddition. meta-synthesis.comlibretexts.org The thiazolidine ring itself is saturated, but the cyano group introduces unsaturation. The reactivity in cycloadditions would depend on the nature of the reacting partner and the reaction conditions. For instance, photochemical [2+2] cycloadditions are known to occur where thermal reactions are unfavorable. libretexts.org

Electrocyclic Reactions: These are intramolecular pericyclic reactions that involve the formation of a sigma bond between the ends of a conjugated pi system, leading to a cyclic product, or the reverse ring-opening process. msu.edu The stereochemistry of these reactions is often dictated by whether the reaction is induced by heat or light. libretexts.org

Sigmatropic Rearrangements: These reactions involve the migration of a sigma-bonded group across a pi system. libretexts.org

Multicomponent Reactions (MCRs):

Multicomponent reactions are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. beilstein-journals.orgnih.gov MCRs are highly valued in medicinal chemistry and drug discovery for their efficiency and atom economy. beilstein-journals.orgmdpi.com The synthesis of various thiazolidine derivatives often employs MCRs. nih.gov

Thiazolidinone derivatives, which share a similar core structure with 2-Cyano-3-methylthiazolidine, are frequently synthesized through multicomponent reactions. For example, the one-pot cyclocondensation of an amine, an aldehyde, and thioglycolic acid is a common route to 4-thiazolidinones. nih.gov The mechanism often involves the formation of an imine intermediate, followed by nucleophilic attack of the thiol and subsequent ring closure. nih.gov

The reactivity of the cyano group in 2-Cyano-3-methylthiazolidine could be exploited in MCRs. For instance, cyanoacetic acid derivatives are versatile substrates in MCRs, often undergoing Knoevenagel-type condensations followed by Michael additions and cyclizations. mdpi.com

Table 1: Comparison of Pericyclic and Multicomponent Reactions

| Feature | Pericyclic Reactions | Multicomponent Reactions |

| Mechanism | Concerted, cyclic transition state wikipedia.org | Stepwise, often involving intermediates nih.gov |

| Number of Components | Typically one or two meta-synthesis.com | Three or more beilstein-journals.orgnih.gov |

| Key Advantage | High stereospecificity msu.edu | High atom economy and efficiency beilstein-journals.org |

| Driving Force | Thermal or photochemical energy libretexts.org | Often catalyzed nih.gov |

Influence of the N-Methyl Group on Reactivity and Conformational Dynamics

The presence of a methyl group on the nitrogen atom of the thiazolidine ring in 2-Cyano-3-methylthiazolidine has a significant impact on both its reactivity and conformational behavior.

Influence on Reactivity:

The N-methyl group can influence the reactivity of the thiazolidine ring in several ways:

Steric Hindrance: The methyl group can sterically hinder the approach of reactants to the nitrogen atom or adjacent positions on the ring. This can affect the rate and outcome of reactions.

Electronic Effects: The methyl group is an electron-donating group, which can increase the electron density on the nitrogen atom. This can enhance its nucleophilicity, although this effect is generally modest. In the context of N-acylhydrazones, a related class of compounds, N-methylation has been shown to alter electronic properties, which in turn can influence reactivity. nih.gov

Acidity of Adjacent Protons: In related thiazolidinone systems, the amide proton is acidic. N-substitution, such as with a methyl group, removes this acidic proton, which can alter the reactivity profile of the molecule and potentially reduce side reactions. researchgate.net

Influence on Conformational Dynamics:

The thiazolidine ring is a five-membered heterocycle and is not planar. It adopts puckered conformations, often described as envelope or twist forms. The N-methyl group plays a crucial role in determining the preferred conformation and the dynamics of conformational changes.

Steric Strain and Planarity: The steric bulk of the N-methyl group can introduce strain, which may lead to deviations from planarity in parts of the molecule. nih.gov This can affect the conjugation between the nitrogen lone pair and adjacent pi systems, if any.

NMR Spectroscopy: The conformational effects of the N-methyl group can be studied using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of the methyl protons to other protons in the molecule, helping to elucidate the preferred conformation. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyano 3 Methylthiazolidine

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms and their connectivity.

Two-Dimensional NMR Techniques (e.g., NOESY, ROESY, COSY, HSQC, HMBC) for Spatial Relationships and Connectivity

Two-dimensional (2D) NMR experiments are crucial for deciphering the complex structure of molecules like 2-Cyano-3-methylthiazolidine by spreading the NMR information into two frequency dimensions, which helps in resolving overlapping signals and establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are directly connected through two or three bonds. For 2-Cyano-3-methylthiazolidine, COSY would show correlations between the proton at C2 and the protons on the C5 methylene (B1212753) group, as well as between the protons on the C4 and C5 methylene groups, thus confirming the thiazolidine (B150603) ring structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This would allow for the unambiguous assignment of each carbon atom in the molecule by linking it to its attached proton(s). For instance, the signal for the C2 proton would correlate with the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes longer-range correlations (typically 2-3 bonds) between protons and carbons. HMBC is particularly useful for identifying quaternary carbons (like the carbon of the cyano group) and for piecing together different parts of a molecule. For 2-Cyano-3-methylthiazolidine, HMBC would show correlations from the methyl protons to the C2 and C4 carbons, and from the C2 proton to the cyano carbon, providing definitive evidence for the connectivity of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining the spatial proximity of protons, regardless of whether they are connected through bonds. They are key in elucidating the stereochemistry and preferred conformation of the molecule. For example, NOESY or ROESY could reveal through-space interactions between the methyl group protons and specific protons on the thiazolidine ring, helping to define the ring's conformation and the orientation of the methyl group.

To illustrate, the following table presents hypothetical ¹H and ¹³C NMR chemical shift assignments for 2-Cyano-3-methylthiazolidine, based on known values for similar structural motifs.

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Expected COSY Correlations (¹H-¹H) | Expected HMBC Correlations (¹H-¹³C) |

| C2-H | ~4.5 | ~50 | C5-H₂, C4-H₂ (weak) | C4, C5, CN, N-CH₃ |

| N-CH₃ | ~2.8 | ~35 | - | C2, C4 |

| C4-H₂ | ~3.2 | ~55 | C5-H₂ | C2, C5, N-CH₃ |

| C5-H₂ | ~3.0 | ~30 | C4-H₂ | C2, C4 |

| CN | - | ~118 | - | - |

Dynamic NMR Spectroscopy for Intramolecular Exchange Processes

The thiazolidine ring is not planar and can undergo conformational changes, such as ring puckering. Additionally, in some substituted thiazolidines, rotation around single bonds might be hindered. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, is the ideal technique to study these intramolecular exchange processes. By analyzing the changes in the line shape of NMR signals with temperature, it is possible to determine the energy barriers and rates of these dynamic processes. For 2-Cyano-3-methylthiazolidine, DNMR could be used to study the inversion of the five-membered ring and the rotation of the N-methyl group.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about the molecule's structure and dynamics in solution, solid-state NMR (ssNMR) is used to study the compound in its solid form. This is particularly important for characterizing different crystalline polymorphs or amorphous forms, which can have different physical properties. ssNMR can provide information on the local environment and packing of molecules in the solid state. For 2-Cyano-3-methylthiazolidine, ssNMR could be used to identify and characterize different solid forms and to study the intermolecular interactions in the crystal lattice.

Advanced Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Vibrational Mode Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. These techniques are complementary and provide valuable information about the functional groups present in a molecule. nih.govnih.govresearchgate.net

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the sample is measured, and it is particularly sensitive to polar bonds.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light and is more sensitive to non-polar, symmetric bonds.

For 2-Cyano-3-methylthiazolidine, the characteristic vibrational modes would be:

C≡N stretch: A sharp and intense absorption in the FT-IR spectrum and a strong signal in the Raman spectrum, typically in the range of 2260-2240 cm⁻¹. nih.gov The presence of this band would be a clear indicator of the cyano group.

C-H stretches: Bands corresponding to the stretching vibrations of the C-H bonds in the methyl group and on the thiazolidine ring would be observed in the 3000-2850 cm⁻¹ region. nih.gov

C-N and C-S stretches: Vibrations associated with the C-N and C-S bonds of the thiazolidine ring would appear in the fingerprint region (below 1500 cm⁻¹).

The following table summarizes the expected key vibrational frequencies for 2-Cyano-3-methylthiazolidine.

| Functional Group/Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (FT-IR or Raman) |

| C≡N | Stretching | 2260 - 2240 | Strong in both FT-IR and Raman |

| C-H (sp³) | Stretching | 3000 - 2850 | Strong in both FT-IR and Raman |

| CH₂ | Scissoring | 1470 - 1450 | FT-IR |

| CH₃ | Bending | 1460 - 1440 and 1380 - 1370 | FT-IR |

| C-N | Stretching | 1250 - 1020 | FT-IR |

| C-S | Stretching | 700 - 600 | Weak in FT-IR, stronger in Raman |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. nih.govresearchgate.net By diffracting X-rays through a single crystal of the compound, a diffraction pattern is obtained, which can be used to calculate the electron density map and thus the precise positions of all atoms in the molecule.

For 2-Cyano-3-methylthiazolidine, which is a chiral molecule due to the stereocenter at C2, X-ray crystallography would be able to:

Unambiguously determine the relative and absolute stereochemistry of the molecule.

Provide precise bond lengths, bond angles, and torsion angles.

Reveal the conformation of the thiazolidine ring in the solid state.

Show how the molecules are packed in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds or van der Waals forces.

While a crystal structure for 2-Cyano-3-methylthiazolidine is not available, the analysis of a related thiazolidinone derivative by X-ray diffraction revealed a non-planar structure with a significant dihedral angle between the thiazolidinone and an attached phenyl ring. nih.gov This highlights the type of detailed conformational information that can be obtained from such studies.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Mapping

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide valuable structural information.

Precise Molecular Formula Determination: HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This high precision allows for the calculation of the exact molecular formula of the parent ion, as each unique combination of atoms will have a slightly different exact mass. For 2-Cyano-3-methylthiazolidine (C₅H₈N₂S), the expected exact mass of the molecular ion [M]⁺˙ would be calculated and compared to the experimental value to confirm the elemental composition.

Fragmentation Pathway Mapping: In the mass spectrometer, molecules can be fragmented into smaller charged species. The fragmentation pattern is often characteristic of the molecule's structure. By analyzing the masses of the fragment ions, it is possible to deduce the structure of the parent molecule. For 2-Cyano-3-methylthiazolidine, common fragmentation pathways might include the loss of the cyano group, the methyl group, or cleavage of the thiazolidine ring. Tandem mass spectrometry (MS/MS) experiments can be performed to further elucidate these fragmentation pathways by isolating a specific ion and fragmenting it further. Studies on other thiazole (B1198619) derivatives have shown characteristic fragmentation patterns that help in their structural identification.

The following table illustrates a hypothetical fragmentation pattern for 2-Cyano-3-methylthiazolidine.

| Ion | m/z (nominal) | Possible Identity |

| [M]⁺˙ | 128 | Molecular Ion |

| [M - HCN]⁺˙ | 101 | Loss of hydrogen cyanide |

| [M - CH₃]⁺ | 113 | Loss of methyl radical |

| [M - CN]⁺ | 102 | Loss of cyano radical |

| [C₄H₈NS]⁺ | 102 | Fragment from ring cleavage |

Computational Chemistry and Theoretical Investigations of 2 Cyano 3 Methylthiazolidine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties at the atomic level. superfri.org For 2-Cyano-3-methylthiazolidine, these calculations can elucidate its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic energy of a molecule. By employing a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), the ground state geometry of 2-Cyano-3-methylthiazolidine can be calculated. This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Hypothetical Optimized Geometrical Parameters for 2-Cyano-3-methylthiazolidine

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.82 | S-C-N (thiazolidine ring) | 109.5 |

| C-N (thiazolidine ring) | 1.47 | C-N-C (thiazolidine ring) | 112.0 |

| N-CH3 | 1.45 | C-S-C | 95.0 |

| C-CN | 1.48 | N-C-CN | 110.0 |

| C≡N | 1.16 | C-C≡N | 178.0 |

Note: This data is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. scribd.comimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For 2-Cyano-3-methylthiazolidine, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms of the thiazolidine (B150603) ring, indicating these are the primary sites for electron donation. Conversely, the LUMO is anticipated to be centered around the cyano group, suggesting it is the primary site for accepting electrons.

Hypothetical Frontier Molecular Orbital Energies for 2-Cyano-3-methylthiazolidine

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: This data is hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. uni-muenchen.denih.govmdpi.com It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.de In the MEP map of 2-Cyano-3-methylthiazolidine, negative potential (typically colored red or yellow) would be expected around the nitrogen atom of the cyano group and the sulfur atom, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would likely be found around the hydrogen atoms, marking them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dejoaquinbarroso.comchemrxiv.orgresearchgate.net It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule. For 2-Cyano-3-methylthiazolidine, significant interactions would be expected between the lone pair orbitals of the sulfur and nitrogen atoms and the antibonding orbitals of adjacent bonds. The analysis can also quantify the charge transfer between different parts of the molecule.

Hypothetical Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for 2-Cyano-3-methylthiazolidine

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) S | σ(C-N) | 5.2 |

| LP(1) N (ring) | σ(C-S) | 4.8 |

| LP(1) N (cyano) | π*(C≡N) | 2.5 |

Note: This data is hypothetical and for illustrative purposes. E(2) represents the stabilization energy of the hyperconjugative interaction.

Prediction and Interpretation of Spectroscopic Data through Theoretical ModelsCurrent time information in Berlin, DE.

Computational methods can predict various spectroscopic properties, such as vibrational (IR and Raman) frequencies, and NMR chemical shifts. By calculating these properties for the optimized geometry of 2-Cyano-3-methylthiazolidine, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral peaks. Discrepancies between theoretical and experimental spectra can often be reconciled by applying scaling factors to the calculated frequencies.

Reaction Mechanism Elucidation through Transition State Theory and Potential Energy Surface Mapping

Theoretical chemistry is invaluable for studying the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the transition states that connect reactants to products. Transition state theory can then be used to calculate the activation energies and reaction rates. For reactions involving 2-Cyano-3-methylthiazolidine, such as its synthesis or subsequent transformations, computational studies could elucidate the step-by-step mechanism, identify key intermediates, and predict the stereochemical outcome of the reaction. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While no specific studies on 2-Cyano-3-methylthiazolidine are available, we can describe the theoretical approach and the expected outcomes from such an investigation, based on general principles of molecular dynamics simulations and studies on related thiazolidine derivatives.

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes a molecule undergoes, its flexibility, and how it interacts with its environment, such as a solvent.

Conformational Landscapes

A key aspect of an MD simulation of 2-Cyano-3-methylthiazolidine would be to map its conformational landscape. The thiazolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The presence of a methyl group on the nitrogen atom and a cyano group at the 2-position would significantly influence the relative energies and populations of these conformers.

A hypothetical study would likely identify the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's reactivity and its potential interactions with biological targets.

Hypothetical Conformational Data for 2-Cyano-3-methylthiazolidine

Below is an illustrative data table representing the kind of information that would be generated from a molecular dynamics study. The values are purely hypothetical and are for demonstration purposes only.

| Conformer | Key Dihedral Angle (C5-S1-C2-N3) (°) | Relative Energy (kcal/mol) | Population (%) |

| A | 40 | 0.0 | 65 |

| B | -35 | 1.2 | 25 |

| C | 15 | 2.5 | 10 |

This table is a fictional representation of potential results from a molecular dynamics simulation and is not based on experimental or published data.

Solvent Effects

The solvent environment can have a profound impact on the conformational preferences of a molecule. MD simulations can be performed in various explicit solvents (e.g., water, chloroform, dimethyl sulfoxide) to understand these effects. The solvent can stabilize certain conformations through specific interactions like hydrogen bonding or dipole-dipole interactions.

For 2-Cyano-3-methylthiazolidine, the polarity of the solvent would likely influence the orientation of the polar cyano group. In a polar solvent, conformations that expose the cyano group to the solvent might be favored, whereas, in a nonpolar solvent, conformations that shield it might be more stable.

Expected Research Findings from a Future Study

A comprehensive molecular dynamics study on 2-Cyano-3-methylthiazolidine would be expected to:

Identify the primary low-energy conformations of the thiazolidine ring.

Quantify the energy differences between these conformations.

Determine the rotational barriers for the substituents (methyl and cyano groups).

Analyze the effect of different solvents on the conformational equilibrium.

Provide insights into the molecule's flexibility and dynamic behavior, which are essential for understanding its chemical and biological properties.

Until such specific studies are conducted and published, a detailed, data-driven analysis of the computational chemistry of 2-Cyano-3-methylthiazolidine remains an area for future research.

Applications of 2 Cyano 3 Methylthiazolidine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The structural framework of 2-Cyano-3-methylthiazolidine makes it an intriguing starting material for the synthesis of more complex heterocyclic systems. The α-cyano amine functionality is a masked iminium ion, which can be unveiled under various conditions to participate in cyclization reactions. rsc.org Furthermore, the cyano group itself is a versatile handle for chemical transformations, capable of being converted into amines, carboxylic acids, or participating in cycloadditions. rasayanjournal.co.inenamine.net

One potential application lies in the construction of fused bicyclic systems. For instance, intramolecular reactions could be envisioned where a suitably placed nucleophile on a substituent attached to the thiazolidine (B150603) ring attacks the carbon of the cyano group or an iminium ion derived from it. While specific examples involving 2-Cyano-3-methylthiazolidine are not prevalent in the literature, the general reactivity of α-amino nitriles supports this hypothesis. uni-mainz.de The synthesis of various nitrogen-containing heterocycles often relies on the reactivity of such precursors. rasayanjournal.co.in

Table 1: Potential Heterocyclic Scaffolds from 2-Cyano-3-methylthiazolidine

| Starting Material | Potential Reaction Type | Resulting Heterocycle |

|---|---|---|

| 2-Cyano-3-methylthiazolidine with a pendant nucleophile | Intramolecular cyclization | Fused thiazolo-pyrimidine derivatives |

| 2-Cyano-3-methylthiazolidine | [3+2] Cycloaddition with azides | Thiazolo-tetrazole derivatives |

Role in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The inherent reactivity of the α-cyano amine structure in 2-Cyano-3-methylthiazolidine suggests its utility in forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The carbon atom bearing the cyano group is electrophilic and can be susceptible to attack by various nucleophiles, leading to the formation of new C-C bonds.

Alternatively, the generation of an iminium ion intermediate from the α-cyano amine moiety provides a powerful electrophile for reactions with carbon-based nucleophiles such as organometallic reagents or enolates. rsc.org This type of reaction, often referred to as a Strecker-type reaction, is a cornerstone in the synthesis of α-amino acids and their derivatives. researchgate.net

For the formation of C-X bonds, the cyano group can be transformed into other functional groups. For example, reduction of the nitrile would yield a primary amine, which could then participate in a variety of C-N bond-forming reactions. Hydrolysis of the nitrile to a carboxylic acid would open up pathways to C-O and C-N bond formation through esterification and amidation, respectively.

Development of Novel Scaffolds for Chemical Probe Design

Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. acs.org The thiazolidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov Thiazolidine derivatives, such as the thiazolidinediones, are known to exhibit a wide range of pharmacological activities. rsc.org

2-Cyano-3-methylthiazolidine could serve as a foundational scaffold for the development of novel chemical probes. The thiazolidine ring provides a rigid and defined three-dimensional structure, which is often crucial for selective binding to biological targets. The cyano group offers a convenient point for modification, allowing for the attachment of reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent target engagement. The synthesis of such probes often involves the functionalization of a core scaffold. rsc.orgenamine.net

For instance, the cyano group could be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing linker attached to a fluorescent dye. Alternatively, the nitrile itself could be a target for bioorthogonal reactions. The development of such probes from (R)-4-Cyanothiazolidine hydrochloride for inhibiting enzymes like dipeptidyl peptidase-IV (DPP-IV) highlights the potential of this class of compounds. vulcanchem.com

Utilization in Divergent and Convergent Synthetic Strategies for Advanced Molecules

The structure of 2-Cyano-3-methylthiazolidine is well-suited for both divergent and convergent synthetic strategies, which are employed to enhance the efficiency of synthesizing complex molecules. rsc.orgfrontiersin.org

In a divergent synthesis approach, a central core molecule is elaborated into a library of structurally related compounds. acs.org 2-Cyano-3-methylthiazolidine could act as this central core. The thiazolidine ring can be functionalized at various positions, and the cyano group can be transformed into a multitude of other functionalities. This would allow for the rapid generation of a diverse set of molecules for screening in drug discovery or materials science. The use of thiazolidinedione scaffolds in divergent, organocatalytic cascade reactions to produce structurally diverse products exemplifies this potential. acs.org

Future Research Directions and Unexplored Avenues in 2 Cyano 3 Methylthiazolidine Chemistry

Development of Asymmetric Synthetic Routes to Enantio- and Diastereopure Forms

The biological activity of chiral molecules is often stereospecific. Consequently, the development of synthetic routes to access enantiomerically pure forms of 2-Cyano-3-methylthiazolidine is a critical underexplored area. While the diastereoselective synthesis of complex thiazolidine-fused systems has been reported, direct asymmetric synthesis of simple 2-cyanothiazolidines remains a challenge. researchgate.net

Future research should focus on the application of modern asymmetric catalysis to the synthesis of 2-Cyano-3-methylthiazolidine. Several promising strategies can be envisioned:

Organocatalysis : Chiral organocatalysts, such as thioureas, squaramides, and chiral phosphoric acids, have proven effective in the enantioselective synthesis of various heterocyclic compounds, including chromenes and spirothiazolidinone tetrahydroquinolines. nih.govrsc.org A potential approach could involve the asymmetric cyclization of a suitable precursor using a chiral Brønsted or Lewis acid catalyst.

Transition Metal Catalysis : Chiral transition metal complexes, for instance, those based on iridium, rhodium, or iron, are powerful tools for asymmetric hydrogenation and other transformations. mdpi.comrasayanjournal.co.in A possible route could be the asymmetric reduction of a corresponding 2-cyano-3-methyl-Δ²-thiazoline precursor.

Chiral Auxiliary-Mediated Synthesis : The use of chiral auxiliaries attached to the starting materials can direct the stereochemical outcome of the cyclization reaction. While effective, this approach often requires additional steps for the attachment and removal of the auxiliary.

A summary of potential catalytic systems for the asymmetric synthesis of chiral thiazolidine (B150603) derivatives is presented in Table 1.

Table 1: Potential Catalytic Systems for Asymmetric Thiazolidine Synthesis

| Catalyst Type | Example Catalyst/Ligand | Potential Application to 2-Cyano-3-methylthiazolidine | Reference |

|---|---|---|---|

| Organocatalyst | Chiral Squaramide | Asymmetric cascade aza-Michael/Michael addition | nih.gov |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric control of aromatic ring formation | tandfonline.com |

| Transition Metal | Iridium-N,P complexes | Asymmetric hydrogenation of a thiazoline (B8809763) precursor | mdpi.com |

| Transition Metal | Chiral Iron(II) complexes | Asymmetric cyclopropanation or alkylation | rasayanjournal.co.in |

Exploration of Novel Reactivity under Non-Conventional Conditions (e.g., Photoredox Catalysis, Electrochemistry)

Non-conventional activation methods like photoredox catalysis and electrochemistry offer green and efficient alternatives to traditional synthetic protocols. usp.brfrontiersin.org These techniques can enable novel transformations by accessing reactive intermediates that are difficult to generate under thermal conditions.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations. scientificupdate.comresearchgate.net The application of photoredox catalysis to the synthesis and functionalization of 2-Cyano-3-methylthiazolidine is an exciting and completely unexplored area. Potential research directions include the photocatalytic C-H functionalization of the thiazolidine ring or the use of the cyano group as a radical acceptor in photocatalytic reactions. The use of organic dyes or transition metal complexes as photocatalysts could be investigated. usp.br

Electrochemistry : Organic electrosynthesis provides a reagent-free method for oxidation and reduction reactions. purdue.edubritannica.com Electrochemical methods have been successfully employed for the synthesis of thiazolidine-2-thiones and thio(seleno)cyanato-substituted thiazolidine-2-imines. researchgate.netrsc.org Future work could explore the electrochemical synthesis of 2-Cyano-3-methylthiazolidine from simple precursors or the electrochemical modification of the thiazolidine ring. The generation of a base electrochemically (EGB) could be a mild and controllable method for promoting cyclization reactions. researchgate.net

A comparison of potential non-conventional methods is outlined in Table 2.

Table 2: Comparison of Non-Conventional Synthetic Methods

| Method | Principle | Potential Advantages for 2-Cyano-3-methylthiazolidine Chemistry | Reference |

|---|---|---|---|

| Photoredox Catalysis | Use of light to generate reactive radical intermediates via a photocatalyst. | Mild reaction conditions, high selectivity, access to novel reaction pathways. | usp.brscientificupdate.com |

| Electrochemistry | Use of an electric current to drive oxidation and reduction reactions. | Reagent-free, precise control over reaction conditions, potential for unique reactivity. | researchgate.netfrontiersin.orgrsc.org |

Advanced In Silico Design and Prediction of Novel Derivatives and Their Reactivity

Computational chemistry and in silico design are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. researchgate.net For 2-Cyano-3-methylthiazolidine, computational studies can provide valuable insights into its structure, reactivity, and potential biological activity.

DFT Calculations : Density Functional Theory (DFT) can be used to calculate the geometric and electronic properties of 2-Cyano-3-methylthiazolidine and its derivatives. unizg.hrnih.govekb.eg Such calculations can predict parameters like bond lengths, bond angles, molecular electrostatic potential, and HOMO-LUMO energy gaps, which are crucial for understanding the molecule's reactivity and stability. biointerfaceresearch.com

Molecular Docking : If a biological target for 2-Cyano-3-methylthiazolidine is identified, molecular docking studies can be performed to predict the binding mode and affinity of the molecule to the target's active site. nih.govresearchgate.net This can guide the design of new derivatives with improved biological activity.

Prediction of Metabolism : Computational tools can predict the sites of metabolism of xenobiotics by enzymes like cytochrome P450. acs.org Such studies on 2-Cyano-3-methylthiazolidine could identify potential metabolic liabilities and guide the design of more stable analogues. nih.gov

A summary of potential in silico studies is provided in Table 3.

Table 3: Potential In Silico Studies for 2-Cyano-3-methylthiazolidine

| Computational Method | Information Gained | Relevance to Research | Reference |

|---|---|---|---|

| DFT Calculations | Optimized geometry, electronic properties, reactivity descriptors. | Understanding of stability and reactivity, prediction of spectral properties. | unizg.hrnih.govbiointerfaceresearch.com |

| Molecular Docking | Binding mode and affinity to biological targets. | Rational design of new derivatives with enhanced biological activity. | nih.govresearchgate.net |

| Metabolism Prediction | Identification of potential sites of metabolism. | Design of metabolically stable analogues for pharmaceutical applications. | acs.orgnih.gov |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) can significantly accelerate the discovery and optimization of new reactions and molecules. nih.gov

Automated Library Synthesis : The development of a robust synthetic route to the 2-Cyano-3-methylthiazolidine scaffold would allow for its integration into automated synthesis platforms. nih.gov This would enable the rapid generation of a library of derivatives with diverse substituents, which could then be screened for biological activity.

High-Throughput Screening (HTS) : HTS techniques can be used to rapidly screen a large number of compounds for a specific biological activity or to optimize reaction conditions. researchgate.netplos.org For example, an HTS campaign could be designed to identify novel catalysts for the asymmetric synthesis of 2-Cyano-3-methylthiazolidine or to discover new biological targets for this class of compounds.

The potential benefits of integrating automation and HTE are summarized in Table 4.

Table 4: Advantages of Automated Synthesis and High-Throughput Experimentation

| Technology | Application | Potential Impact on 2-Cyano-3-methylthiazolidine Research | Reference |

|---|---|---|---|

| Automated Synthesis | Generation of compound libraries. | Rapid exploration of structure-activity relationships. | nih.gov |

| High-Throughput Screening | Reaction optimization and biological screening. | Accelerated discovery of new catalysts, reactions, and bioactive derivatives. | researchgate.netplos.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyano-3-methylthiazolidine, and how can reaction yields be improved?

- Methodology : The synthesis of thiazolidine derivatives typically involves cyclocondensation reactions. For example, in related compounds (e.g., 2-thioxoimidazolin-4-one derivatives), reacting precursors like cyanoacetamide with thiourea or thioamides in ethanol/DMF under reflux (80–100°C) with catalytic acetic acid yields the target compound. Purification via recrystallization (ethanol/DMF mixtures) is critical to isolate the product .

- Yield Optimization : Yields for analogous compounds range from 45% to 58% depending on reaction time, solvent polarity, and catalyst loading. Lower yields (e.g., 45%) may arise from competing side reactions; optimizing stoichiometry and using inert atmospheres (N₂/Ar) can mitigate this .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of 2-Cyano-3-methylthiazolidine?

- IR Analysis : Key peaks include the C≡N stretch (~2200–2250 cm⁻¹) and C=S stretch (~1200–1250 cm⁻¹). Absence of precursor functional groups (e.g., NH₂ in thiourea) confirms cyclization .

- NMR Analysis :

- ¹H NMR : Protons on the thiazolidine ring appear as multiplets (δ 3.0–4.0 ppm). Methyl groups (e.g., -CH₃) resonate as singlets (δ 1.2–1.5 ppm).

- ¹³C NMR : The cyano carbon (C≡N) appears at δ 115–120 ppm, while the thiazolidine ring carbons are in the δ 35–60 ppm range .

II. Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the formation of 2-Cyano-3-methylthiazolidine?

- Hypothesis : The reaction likely proceeds via nucleophilic attack of sulfur on a carbonyl or cyano group, followed by cyclization. Computational studies (DFT) on analogous thiazolidines suggest that electron-withdrawing groups (e.g., -CN) stabilize transition states by delocalizing charge .

- Experimental Validation : Isotopic labeling (e.g., ¹⁵N in cyano groups) and kinetic studies (monitoring intermediates via LC-MS) can clarify the rate-determining step .

Q. How do structural modifications (e.g., substituents on the thiazolidine ring) affect the compound’s reactivity or biological activity?

- Case Study : In ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate, the electron-withdrawing cyano group enhances stability against hydrolysis but reduces nucleophilicity at the sulfur atom. Substituting the methyl group with bulkier alkyl chains may sterically hinder enzyme binding in biological assays .

- Biological Screening : Prioritize assays targeting thiazolidine-associated pathways (e.g., aldose reductase inhibition or antimicrobial activity) based on structural analogs .

III. Data Contradiction and Resolution

Q. Why do different studies report conflicting melting points or spectral data for thiazolidine derivatives?

- Root Causes : Polymorphism (e.g., crystal packing differences) can alter melting points. Impurities from incomplete purification (e.g., residual DMF) may shift NMR peaks.

- Resolution : Validate purity via HPLC (>95% purity threshold) and report crystallization solvents (e.g., ethanol vs. DMF) to ensure reproducibility .

Q. How should researchers address discrepancies in reaction yields for scaled-up syntheses?

- Strategies : Pilot small-scale reactions (1–5 mmol) to identify optimal conditions (e.g., solvent volume ratios, heating rate). For scale-up, use controlled addition techniques (e.g., syringe pumps for reagents) to manage exothermicity and byproduct formation .

IV. Methodological Recommendations

Q. What analytical workflows are recommended for characterizing novel thiazolidine analogs?

- Stepwise Protocol :

Synthesis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

Purification : Use flash chromatography (gradient elution) followed by recrystallization.

Characterization : Combine HRMS for molecular formula confirmation, 2D NMR (COSY, HSQC) for structural elucidation, and X-ray crystallography (if crystalline) for absolute configuration .

Research Gaps and Future Directions

- Computational Modeling : Apply machine learning to predict reaction outcomes or biological activity based on substituent effects.

- Mechanistic Studies : Use in-situ IR or Raman spectroscopy to track intermediate formation in real time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.